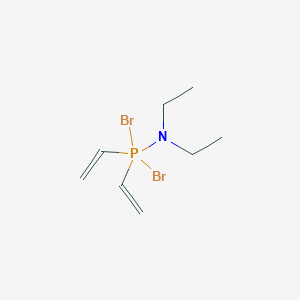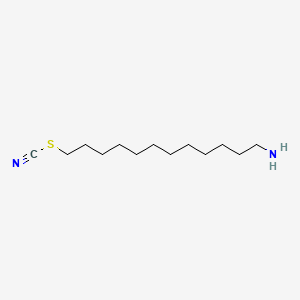
Thiocyanic acid, (12-aminododecyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiocyanic acid, (12-aminododecyl) ester is an organic compound that belongs to the class of esters derived from thiocyanic acid This compound features a thiocyanate group (R-S-C≡N) attached to a 12-aminododecyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, (12-aminododecyl) ester typically involves the esterification of thiocyanic acid with 12-aminododecanol. The reaction is usually carried out in the presence of a catalyst such as concentrated sulfuric acid or a Lewis acid like magnesium chloride. The reaction conditions often include heating the reactants to facilitate the esterification process .
Industrial Production Methods
Industrial production of thiocyanic acid esters often employs similar esterification techniques but on a larger scale. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the product. Additionally, the recovery and reuse of catalysts can make the process more environmentally friendly and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
Thiocyanic acid, (12-aminododecyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield thiocyanic acid and 12-aminododecanol.
Substitution: The thiocyanate group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Acidic Hydrolysis: Typically involves heating the ester with a large excess of water containing a strong acid catalyst like hydrochloric acid.
Basic Hydrolysis: Involves the use of a strong base such as sodium hydroxide, leading to the formation of a carboxylate salt and an alcohol.
Major Products Formed
Hydrolysis: Thiocyanic acid and 12-aminododecanol.
Substitution: Various substituted thiocyanates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Thiocyanic acid, (12-aminododecyl) ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of thiocyanic acid, (12-aminododecyl) ester involves its interaction with molecular targets through its thiocyanate group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiocyanic acid, octyl ester: Similar structure but with an octyl chain instead of a 12-aminododecyl chain.
Isothiocyanates: Compounds with the general structure R-N=C=S, where R is an organic group.
Uniqueness
Thiocyanic acid, (12-aminododecyl) ester is unique due to its long 12-aminododecyl chain, which imparts distinct chemical and physical properties. This structural feature can influence its solubility, reactivity, and interactions with biological molecules, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
64047-97-8 |
|---|---|
Molekularformel |
C13H26N2S |
Molekulargewicht |
242.43 g/mol |
IUPAC-Name |
12-aminododecyl thiocyanate |
InChI |
InChI=1S/C13H26N2S/c14-11-9-7-5-3-1-2-4-6-8-10-12-16-13-15/h1-12,14H2 |
InChI-Schlüssel |
NAJZMMXVEXOFBK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCSC#N)CCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


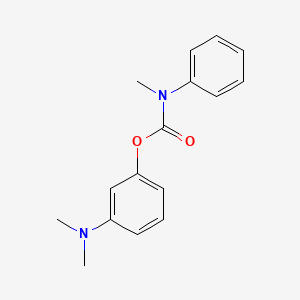
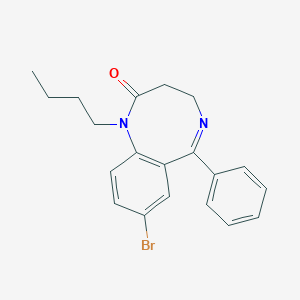
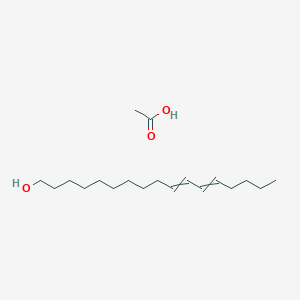
![6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline]](/img/structure/B14498840.png)
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-glutamic acid](/img/structure/B14498842.png)
![1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine](/img/structure/B14498849.png)
![5-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-ol](/img/structure/B14498850.png)
![1-[3-Benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14498856.png)
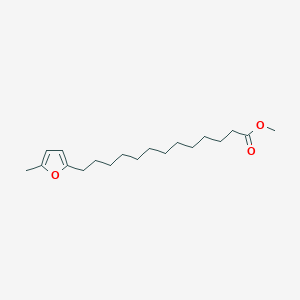
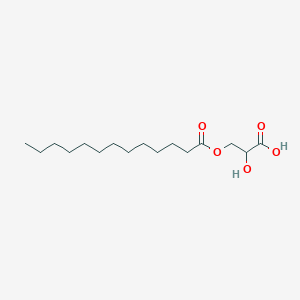
![N-[(2-Sulfanylethyl)carbamoyl]pentanamide](/img/structure/B14498877.png)
![4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14498887.png)
